1-(2,4-Difluorobenzoyl)-1,4-diazepane

Description

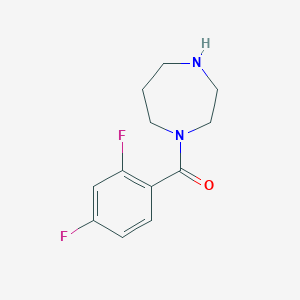

1-(2,4-Difluorobenzoyl)-1,4-diazepane (CAS: 926199-48-6) is a cyclic diamino compound featuring a 1,4-diazepane core substituted with a 2,4-difluorobenzoyl group. Its molecular formula is C₁₂H₁₄F₂N₂O, with a molecular weight of 240.25 g/mol . Structurally, the 1,4-diazepane ring provides conformational flexibility, while the electron-withdrawing fluorine atoms on the benzoyl moiety influence electronic properties and intermolecular interactions.

The compound is typically synthesized via nucleophilic substitution, where 1,4-diazepane reacts with 2,4-difluorobenzoyl chloride or a halogenated precursor under basic conditions. Purification is achieved through chromatography, yielding a stable powder stored at room temperature .

Properties

IUPAC Name |

1,4-diazepan-1-yl-(2,4-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O/c13-9-2-3-10(11(14)8-9)12(17)16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNULIFLCMMIDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorobenzoyl)-1,4-diazepane typically involves the reaction of 2,4-difluorobenzoyl chloride with 1,4-diazepane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common method involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of continuous flow technology allows for better control over reaction parameters, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorobenzoyl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

Oxidation: N-oxides of the diazepane ring.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Difluorobenzoyl)-1,4-diazepane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the development of enzyme inhibitors or receptor modulators.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorobenzoyl)-1,4-diazepane depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the difluorobenzoyl group can enhance binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

1-(2-Fluorobenzoyl)-1,4-diazepane

- Structure: Monofluoro substitution at the 2-position of the benzoyl group.

- Molecular Weight : 222.26 g/mol (vs. 240.25 for the difluoro analog).

- Physical State : Oil (vs. powder for the difluoro compound), indicating reduced crystallinity due to fewer fluorine atoms .

- Synthesis Yield: Not explicitly reported, but similar methods using 2-fluorobenzoyl halides are employed .

1-(4-Fluorobenzyl)-1,4-diazepane

Chlorinated Analogs

1-(2,4-Dichlorophenyl)-1,4-diazepane

1-(4-Chlorophenyl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane

- Structure : Combines chlorophenyl and fluorophenylthio groups.

- Activity : Demonstrated affinity for serotonin receptors (5-HTRs), with a melting point of 172–173°C and distinct NMR shifts (δ 11.2 ppm for NH) .

Heterocyclic and Bulky Substituents

1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane

- Structure : CF₃ group at the meta position.

- Synthesis Yield : 53%, higher than chlorinated analogs, possibly due to improved reactivity of the trifluoromethyl-substituted aryl halide .

- Electron Effects : The -CF₃ group’s strong electron-withdrawing nature may enhance metabolic stability in drug candidates .

1-(Pyridin-3-yl)-1,4-diazepane

1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane

Biological Activity

1-(2,4-Difluorobenzoyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a diazepane ring substituted with a 2,4-difluorobenzoyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Molecular Characteristics

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 287.4 g/mol |

| CAS Number | Not Available |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through mechanisms such as:

- Receptor Binding : The compound may exhibit affinity for specific receptors, influencing downstream signaling pathways.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic processes.

Efficacy in Biological Systems

Research has indicated that this compound demonstrates significant activity in various biological assays:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains.

- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with some evidence pointing towards selective toxicity.

Case Studies

- Antimicrobial Potency : A study evaluated the efficacy of this compound against Escherichia coli strains. Results indicated a reduction in minimal inhibitory concentration (MIC) when combined with traditional antibiotics, suggesting a potential role as an efflux pump inhibitor (EPI) .

- Cancer Cell Lines : In vitro assays have shown that this compound can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to cell death .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.